
ACHP
概要
科学的研究の応用
ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:
Chemistry: Studying the NF-κB signaling pathway and its role in various chemical processes.
Biology: Investigating the molecular mechanisms of inflammation and immune responses.
Medicine: Exploring potential therapeutic applications in diseases such as cancer, arthritis, and other inflammatory conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting the NF-κB pathway
作用機序
ACHP塩酸塩は、NF-κBシグナル伝達経路における重要なキナーゼであるIKK-βを選択的に阻害することで効果を発揮します。この阻害は、IκBのリン酸化と分解を防ぎ、それによりNF-κBの活性化をブロックします。 分子標的はIKK-βとNF-κB経路の他の構成要素であり、炎症性遺伝子の発現が低下します。 .
類似の化合物との比較
類似の化合物
BMS-345541: 同様の用途を持つ別の選択的IKK-β阻害剤。
TPCA-1: IKK-βを強力に阻害し、炎症の研究で使用されます。
SC-514: NF-κB経路の研究に用いられる選択的IKK-β阻害剤。
This compound塩酸塩の独自性
This compound塩酸塩は、IKK-βに対する高選択性と効力、IC50値が8.5 nMであることで際立っています。 これは、重要なオフターゲット効果なしにNF-κB経路を正確に阻害するため、研究における貴重なツールです。 .
生化学分析
Biochemical Properties
ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .
Cellular Effects
This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .
Temporal Effects in Laboratory Settings
It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .
Metabolic Pathways
Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .
Subcellular Localization
Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .
準備方法
合成経路と反応条件
ACHP塩酸塩の合成は、市販の出発物質から始まるいくつかの段階を伴います。重要な段階には以下が含まれます。
コア構造の形成: これには、特定の芳香族化合物を制御された条件下で反応させて、this compoundのコア構造を形成することが含まれます。
官能基の修飾: 望ましい化学的特性を得るために、さまざまな官能基が導入または修飾されます。
工業生産方法
This compound塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、効率とコスト効率のために最適化され、反応監視と制御のための自動システムがしばしば使用されます。 最終生成物は、業界基準を満たすために厳格な品質管理を受けます。 .
化学反応の分析
反応の種類
ACHP塩酸塩は、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は官能基を修飾し、化合物の活性を変化させることができます。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: ハロゲンやアルキル化剤など。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換反応によりさまざまな官能基化化合物が生成される可能性があります。 .
科学研究における用途
This compound塩酸塩は、IKK-βに対する強力な阻害効果があるため、科学研究で広く使用されています。重要な用途には以下が含まれます。
化学: NF-κBシグナル伝達経路とそのさまざまな化学プロセスにおける役割を研究する。
生物学: 炎症や免疫応答の分子メカニズムを調べる。
医学: がん、関節炎、その他の炎症性疾患などの疾患における潜在的な治療用途を探る。
類似化合物との比較
Similar Compounds
BMS-345541: Another selective IKK-β inhibitor with similar applications.
TPCA-1: Known for its potent inhibition of IKK-β and use in inflammation research.
SC-514: A selective inhibitor of IKK-β with applications in studying the NF-κB pathway.
Uniqueness of ACHP Hydrochloride
This compound Hydrochloride stands out due to its high selectivity and potency towards IKK-β, with an IC50 value of 8.5 nM. This makes it a valuable tool in research, providing precise inhibition of the NF-κB pathway without significant off-target effects .
生物活性
ACHP, or 4-Piperidin-4-yl Nicotinonitrile, has emerged as a significant compound in cancer research due to its inhibitory effects on various signaling pathways involved in tumor growth and proliferation. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer cell lines, and relevant case studies.
This compound primarily acts as an inhibitor of the STAT3 signaling pathway , which is often constitutively activated in various cancers, including non-small cell lung cancer (NSCLC). The following key mechanisms have been identified:
- Inhibition of STAT3 Phosphorylation : this compound significantly decreases the phosphorylation of STAT3 at Tyr705, which is crucial for its activation. This was demonstrated in experiments with A549 and H1299 NSCLC cell lines, where this compound treatment led to reduced cell viability and inhibited STAT3 activation .
- Blocking Nuclear Translocation : this compound prevents the nuclear translocation of activated STAT3 dimers, thereby inhibiting their ability to transcribe target genes associated with cell proliferation and survival .
- Downregulation of Upstream Kinases : this compound also inhibits the activity of upstream kinases such as JAK1, JAK2, and Src, which are responsible for the phosphorylation of STAT3. This results in a decrease in both constitutive and IL-6-induced STAT3 activation .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and PARP cleavage while downregulating anti-apoptotic proteins like Bcl-2 and survivin .
Cell Viability Studies
The effects of this compound on cell viability were assessed across several concentrations (1 µM to 30 µM) in different cancer cell lines:
Concentration (µM) | A549 Cell Viability (%) | H1299 Cell Viability (%) |
---|---|---|
1 | 95 | 95 |
5 | 77 | 79 |
10 | 64 | 69 |
20 | 47 | 54 |
30 | 34 | 44 |
These results indicate a concentration-dependent reduction in cell viability, highlighting this compound's potential as a therapeutic agent against NSCLC .
Study on Multiple Myeloma
A study involving U266 and NCUMM-2 myeloma cell lines demonstrated that this compound not only inhibited DNA binding activity of NF-κB but also induced cell cycle arrest and apoptosis. At a concentration of 10 µM, this compound induced apoptosis in approximately 15.8% of cells, which increased to 43.7% at higher concentrations (50 µM) . This suggests that this compound may be effective in treating multiple myeloma by targeting both NF-κB and STAT3 pathways.
In Vivo Animal Experiments
In vivo studies have further validated the efficacy of this compound, showing significant tumor growth inhibition in animal models when treated with this compound. These findings support its potential application in clinical settings for cancer therapy .
特性
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFBWXIOCLHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025613 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1844858-31-6 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of ACHP?
A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]
Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?
A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]
Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?
A3: Inhibition of NF-κB by this compound has been shown to:
- Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []
- Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []
- Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]
- Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]
- Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]
Q4: Does this compound affect any other signaling pathways besides NF-κB?
A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]
Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?
A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。